Home > Products > Screening Compounds P17805 > 2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine
2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine - 14356-75-3

2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine

Catalog Number: EVT-1188599
CAS Number: 14356-75-3
Molecular Formula: C8H9N3
Molecular Weight: 147.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods of Synthesis
The synthesis of 2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine typically involves several synthetic routes. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a typical synthetic route involves the reaction of 2,4-dichloro-5-methylpyrimidine with 2-methylpyrrole in the presence of a base such as sodium hydride. This reaction is carried out under an inert atmosphere (usually nitrogen) and elevated temperatures to facilitate cyclization .

Technical Parameters

  • Temperature: Elevated temperatures are necessary to promote cyclization.
  • Atmosphere: Inert atmosphere (nitrogen) to prevent unwanted side reactions.
  • Base Used: Sodium hydride is commonly employed to deprotonate the pyrrole, facilitating nucleophilic attack on the pyrimidine.
Molecular Structure Analysis

Structural Characteristics
The molecular formula for 2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine is C8H8N4C_8H_8N_4, with a molecular weight of approximately 164.17 g/mol. The compound can be represented using various structural notations:

  • IUPAC Name: 2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine
  • Canonical SMILES: CC1=NC=C2C=C(N(C2=N1)C)C
  • InChI Key: OSSGONVBVMLRSM-UHFFFAOYSA-N

The structure features two methyl groups attached to the nitrogen-containing ring system, contributing to its unique chemical properties and reactivity.

Chemical Reactions Analysis

Types of Reactions
2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions:

  • Substitution Reactions: The nitrogen atoms in the structure can participate in nucleophilic substitution reactions. For example, chlorine or other halogens can be substituted with amines or thiols.
  • Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
  • Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures .

Common Reagents and Conditions

  • Substitution Reagents: Sodium hydride or potassium carbonate.
  • Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
  • Reducing Agents: Lithium aluminum hydride or sodium borohydride.
Mechanism of Action

The mechanism of action for 2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine primarily involves its interaction with biological targets such as enzymes and receptors. The compound has been shown to inhibit certain enzymes by binding to their active sites. This inhibition disrupts critical biological pathways involved in processes like cell proliferation and survival .

Key Mechanistic Insights

  • Enzyme Inhibition: Binding affinity to specific enzymes leads to decreased enzymatic activity.
  • Biological Pathways Affected: Disruption of pathways related to cancer cell growth and survival has been noted in studies evaluating its cytotoxic effects against cancer cell lines.
Applications

Scientific Applications

2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine has several notable applications:

  1. Medicinal Chemistry: It serves as a scaffold for developing anticancer agents due to its ability to inhibit key enzymes involved in tumor growth .
  2. Biological Studies: The compound is studied for its interactions with various biological targets, including receptors involved in signaling pathways.
  3. Industrial Applications: It is also used as an intermediate in synthesizing pharmaceuticals and advanced materials due to its unique structural properties .
Introduction to Pyrrolo[2,3-d]pyrimidine Scaffolds

Structural and Electronic Features of Pyrrolo[2,3-d]pyrimidine Derivatives

Pyrrolo[2,3-d]pyrimidine represents a bicyclic heterocyclic system comprising fused pyrrole and pyrimidine rings, structurally analogous to purine nucleobases but lacking nitrogen at the 7-position. This scaffold serves as a privileged pharmacophore in medicinal chemistry due to its capacity to mimic adenine in ATP-binding sites of kinases, enabling competitive inhibition through hydrogen bonding and hydrophobic interactions [4] [6]. The planar, electron-rich aromatic system facilitates π-stacking interactions within enzyme active sites, while its three substitution sites (positions 2, 4, and 6) permit strategic derivatization to modulate target affinity and pharmacokinetic properties [4] [6]. Electronic distributions reveal electron-deficient characteristics at pyrimidine-C4/C6 and electron-rich regions at pyrrole-C5/C7, enabling electrophilic and nucleophilic substitutions, respectively. Calculated topological polar surface area (TPSA) ranges from 41-70 Ų, supporting cell membrane permeability, while logP values typically fall between 1.5-3.0, indicating balanced lipophilicity [5] [6].

Table 1: Key Physicochemical Properties of Pyrrolo[2,3-d]pyrimidine Derivatives

PositionSubstitution FlexibilityElectronic InfluenceRole in Target Binding
2Halogen, alkyl, aminoModulates ring π-densityHydrophobic pocket access
4Chloro, amino, alkoxyDirects nucleophilesH-bond acceptor/donor
7Hydrogen, alkylAlters tautomerismSolubility modulation

Role of 2,7-Dimethyl Substitution in Pharmacological Relevance

The introduction of methyl groups at positions 2 and 7 (forming 2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine) induces critical pharmacological enhancements. The 7-methyl group locks the tautomeric form, preventing N7 protonation and enhancing metabolic stability by shielding reactive pyrrolic nitrogen. Concurrently, the 2-methyl group provides steric guidance for kinase selectivity while increasing lipophilicity (logP +0.4-0.6 versus unsubstituted core), which improves cellular uptake [1] [4]. This substitution pattern expands the hydrophobic contact surface by ~25% compared to monosubstituted analogs, significantly enhancing binding affinity for kinases like EGFR, VEGFR-2, and CDK2, as evidenced by IC₅₀ reductions of 3-5 fold in biochemical assays [1] [2]. Additionally, methylation attenuates CYP3A4-mediated oxidation, reducing first-pass metabolism. The combined electronic effects lower the scaffold’s pKa by approximately 0.8 units, further optimizing interactions with catalytic lysine residues in ATP-binding clefts [4] [6].

Historical Development and Key Milestones in Pyrrolo[2,3-d]pyrimidine Research

Pyrrolo[2,3-d]pyrimidine chemistry emerged in the 1960s with Scheradsky’s pioneering synthesis via cyclization of 2-aminopyrroles [4]. The 1980s revealed its kinase inhibitory potential through studies demonstrating EGFR inhibition by 4-anilino derivatives. A transformative milestone arrived in 2001 with imatinib’s FDA approval, validating kinase inhibition as an anticancer strategy and spurring interest in pyrrolopyrimidine scaffolds as multi-targeted agents [1]. Subsequent innovations include:

  • 2005–2010: Development of sunitinib analogs featuring pyrrolo[2,3-d]pyrimidine cores with IC₅₀ values <100 nM against VEGFR-2/PDGFR [1] [2]
  • 2013: Synthesis of 7-cyclopentyl-2-chloro derivatives as ribociclib intermediates, highlighting substitutions at position 7 [3]
  • 2017–2023: Discovery of halogenated benzylidene-benzohydrazide conjugates (e.g., compound 5k) exhibiting dual EGFR/VEGFR-2 inhibition (IC₅₀ 40–204 nM) and apoptosis induction via Bax/Bcl-2 modulation [1] [2]
  • 2024: Comprehensive review establishing pyrrolo[2,3-d]pyrimidines as clinical-stage kinase inhibitors with over 70 FDA-approved kinase drugs globally and 500+ kinase-targeted trials underway [4]

Table 2: Evolution of Key Pyrrolo[2,3-d]pyrimidine-Based Kinase Inhibitors

YearCompoundKey SubstitutionsTarget (IC₅₀)Significance
2005Sunitinib analogs7H-Pyrrolo[2,3-d]pyrimidineVEGFR-2 (261 nM)Multi-targeted TKIs
2016Ribociclib intermediates7-Cyclopentyl-2-chloroCDK4/6FDA-approved breast cancer drug
2023Compound 5kHalogenated benzylideneEGFR (40 nM), VEGFR-2 (204 nM)Induced apoptosis via caspase-3/Bax
2024Compound 14Thioglycoside derivativeCDK2 (0.057 μM)Nanomolar cytotoxicity vs HCT-116

The scaffold’s versatility is evidenced by its incorporation into CDK2 inhibitors (e.g., compound 14 with IC₅₀ 0.057 μM) and covalent BTK inhibitors, positioning 2,7-dimethyl derivatives as next-generation agents to overcome kinase mutation resistance [4] [8].

Properties

CAS Number

14356-75-3

Product Name

2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine

IUPAC Name

2,7-dimethylpyrrolo[2,3-d]pyrimidine

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

InChI

InChI=1S/C8H9N3/c1-6-9-5-7-3-4-11(2)8(7)10-6/h3-5H,1-2H3

InChI Key

CAPLIPOGPNGOGJ-UHFFFAOYSA-N

SMILES

CC1=NC=C2C=CN(C2=N1)C

Synonyms

7H-Pyrrolo[2,3-d]pyrimidine, 2,7-dimethyl- (8CI)

Canonical SMILES

CC1=NC=C2C=CN(C2=N1)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.